5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

CAS No.:

Cat. No.: VC13334427

Molecular Formula: C14H12Cl6N4O2Zn

Molecular Weight: 546.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12Cl6N4O2Zn |

|---|---|

| Molecular Weight | 546.4 g/mol |

| IUPAC Name | 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride |

| Standard InChI | InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

| Standard InChI Key | YHUGASVQWCSKGW-UHFFFAOYSA-J |

| SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

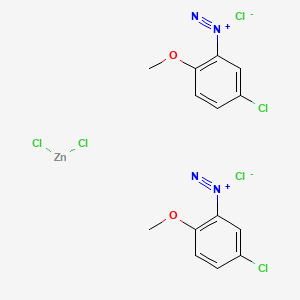

The compound is systematically named 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, with the molecular formula C₁₄H₁₂Cl₆N₄O₂Zn and a molecular weight of 546.4 g/mol . Its structure comprises two diazonium moieties coordinated with zinc chloride, forming a stable complex .

Structural Depiction

The 2D structure features a methoxy-substituted benzene ring with a diazonium group (–N⁺≡N) at the 5-chloro position, stabilized by zinc chloride (ZnCl₂) through ionic interactions . The 3D conformation reveals a planar aromatic system with tetrahedral zinc coordination .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 68025-25-2, 85252-22-8 | |

| SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl | |

| InChI Key | YHUGASVQWCSKGW-UHFFFAOYSA-J |

Synthesis and Manufacturing

Diazotization Process

The compound is synthesized via diazotization of 2-amino-4-chloroanisole in the presence of nitrous acid (HNO₂), followed by stabilization with zinc chloride . The reaction proceeds as:

Zinc chloride acts as a Lewis acid, enhancing the stability of the diazonium salt .

Industrial-Scale Production

Industrial methods optimize yield (70–90%) by controlling temperature (0–5°C) and stoichiometric ratios (1:2:1 for amine:NaNO₂:ZnCl₂) . Post-synthesis purification involves recrystallization from ethanol-water mixtures .

Table 2: Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| ZnCl₂ Molar Ratio | 1.5 equivalents | Maximizes stability |

| Reaction Time | 2–4 hours | Completes diazotization |

Applications in Science and Industry

Biochemical Staining

The compound, marketed as Fast Red RC Salt, is a chromogenic substrate for alkaline phosphatase (ALP). In immunohistochemistry, it forms a red precipitate upon enzymatic hydrolysis, enabling precise localization of proteins in tissues .

Azo Dye Synthesis

As a diazonium salt, it couples with phenols/naphthols to synthesize azo dyes used in textiles and inks. For example:

This reaction is pH-dependent, achieving optimal coupling at pH 8–9 .

Radiation Dosimetry

Patent US7476874B2 highlights its use in self-indicating radiation dosimeters, where radiolysis induces color changes proportional to exposure .

Physicochemical Properties

Solubility and Stability

The compound is water-soluble (25 mg/mL at 25°C) but hydrolyzes in acidic media (pH < 4). Stability is enhanced in anhydrous solvents like hexane .

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition at 150–160°C, releasing nitrogen gas (N₂) and zinc oxides .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | Decomposes at 150°C | TGA |

| λₘₐₓ (UV-Vis) | 480 nm (in water) | Spectrophotometry |

| Log P | 1.2 | HPLC |

Recent Advances and Research Directions

Photochemical Applications

A 2024 study in ACS Omega demonstrated its utility in photoinduced proton transfer systems, enabling fluorescence-based cellular imaging .

Solvent-Driven Fluorination

Research on Balz–Schiemann reactions in nonpolar solvents (e.g., hexane) improved fluorination yields (85–93%) at lower temperatures (70°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume